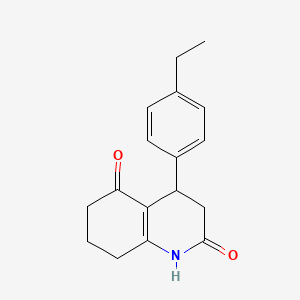

4-(4-ethylphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For example, the synthesis of similar compounds, such as ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, has been reported, demonstrating the complexity and precision required in synthesizing quinoline derivatives (Wangchun Xiang, 2004). Such processes highlight the intricacy of synthesizing specific quinoline structures, including the target molecule.

Molecular Structure Analysis

Quinoline derivatives exhibit diverse molecular conformations affecting their chemical behavior and interactions. For instance, X-ray crystallography studies reveal detailed structural information, such as bond lengths and conformational geometries, which are crucial for understanding molecular stability and reactivity. The detailed molecular structure of related compounds can provide insights into the spatial arrangement and electronic distribution within the molecule, impacting its chemical properties and potential applications (Wangchun Xiang, 2009).

Chemical Reactions and Properties

Quinoline derivatives participate in various chemical reactions, reflecting their reactivity and functional versatility. For example, they can undergo electrophilic substitution reactions, nucleophilic additions, and cyclization processes. These reactions are pivotal in modifying the quinoline core to introduce new functional groups, alter physical-chemical properties, and enhance biological activity. The synthesis and reactivity of similar quinoline derivatives have been extensively studied, showcasing the potential transformations and chemical versatility of these compounds (M. Kumari & D. K. Sharma, 2011).

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for specific applications, including pharmaceutical formulations and material science. Analyzing the structural and optical properties of related quinoline derivatives provides valuable data on how molecular variations affect these physical characteristics (H. Zeyada, M. El-Nahass, & M. M. El-Shabaan, 2016).

Chemical Properties Analysis

The chemical properties of quinoline derivatives, such as acidity, basicity, and reactivity towards various reagents, are pivotal for their applications in synthesis and industrial processes. These properties are dictated by the electronic structure of the quinoline nucleus and the substituents attached to it. Research on the synthesis and characterization of quinoline derivatives sheds light on their chemical behavior, reactivity patterns, and potential as intermediates in organic synthesis (S. Kantevari, Santhosh Reddy Patpi, B. Sridhar, P. Yogeeswari, & D. Sriram, 2011).

Applications De Recherche Scientifique

Structural and Optical Properties

Research into the structural and optical properties of related quinoline derivatives has been conducted to understand their polycrystalline nature and optical behaviors. For instance, studies on 4H-pyrano[3,2-c]quinoline derivatives have shown that these compounds, when deposited as thin films, exhibit nanocrystallites dispersed in an amorphous matrix. Optical properties derived from spectrophotometer measurements have provided insights into electron transitions, absorption parameters, and energy gaps, highlighting their potential in material science applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Quinoxalines, a closely related family to quinolines, have been studied for their corrosion inhibition properties. Quantum chemical calculations based on the Density Functional Theory (DFT) method have been performed to understand the relationship between molecular structure and inhibition efficiency, offering a pathway to protect metals like copper in aggressive environments (Zarrouk et al., 2014).

Synthetic Applications

The versatility of quinoline derivatives in synthesis has been highlighted through various studies. For example, ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate has been utilized as a synthon in the preparation of novel tetracyclic heteroaromatic compounds, demonstrating the compound's utility in developing new chemical entities with potential therapeutic applications (Mekheimer et al., 2005).

Photovoltaic Applications

Investigations into the photovoltaic properties of quinoline derivatives have revealed their potential in organic-inorganic photodiode fabrication. The electrical and photovoltaic properties of specific quinoline derivative films under both dark and illuminated conditions have been studied, demonstrating their suitability as photodiodes and highlighting their significance in the development of photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Antimicrobial Activity

New ethyl 2-(ethoxyphosphono)-1-cyano-2-(substituted tetrazolo[1,5-a]quinolin-4-yl)ethanoate derivatives have been synthesized and exhibited significant antibacterial and antifungal activity. This suggests the potential of quinoline derivatives in developing new antimicrobial agents (Kategaonkar et al., 2010).

Propriétés

IUPAC Name |

4-(4-ethylphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-2-11-6-8-12(9-7-11)13-10-16(20)18-14-4-3-5-15(19)17(13)14/h6-9,13H,2-5,10H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWCBUDXJBXMHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2CC(=O)NC3=C2C(=O)CCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-pyridinylcarbonyl)amino]ethyl 4-(4-morpholinylsulfonyl)benzoate](/img/structure/B5556473.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylacetamide](/img/structure/B5556476.png)

![3-(5-{3-[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5556489.png)

![2-{[(4-fluoro-1-naphthyl)methyl]thio}-1H-benzimidazole](/img/structure/B5556496.png)

![{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-bromo-6-methoxyphenoxy}acetic acid](/img/structure/B5556497.png)

![1-[(2-methyl-5-nitrophenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5556500.png)

![6-(4-fluorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5556531.png)

![2-(5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-ethylacetamide](/img/structure/B5556539.png)

![N-[4-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-pyridin-3-ylacetamide](/img/structure/B5556550.png)